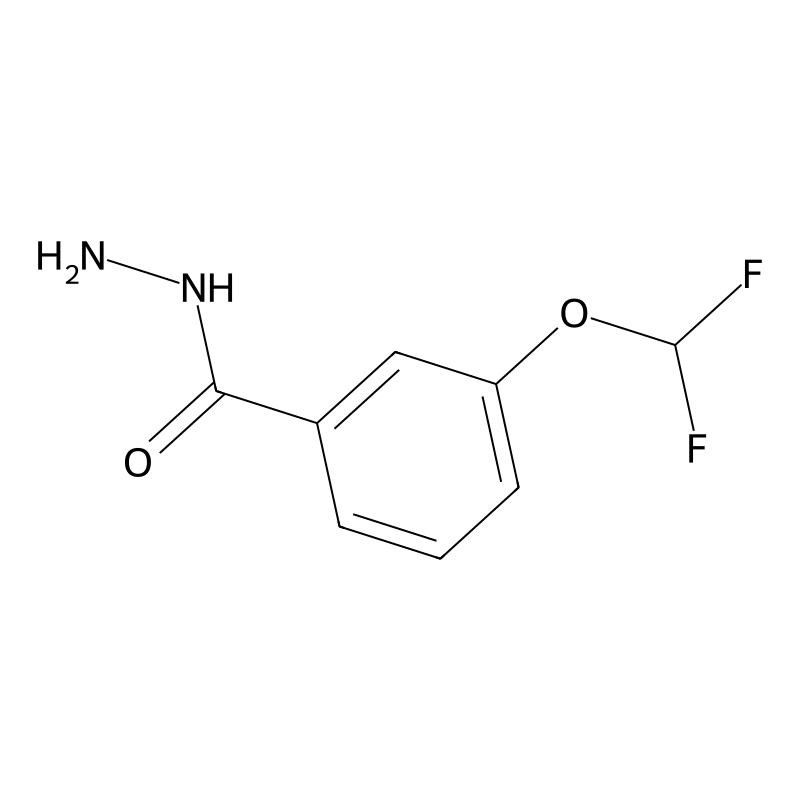

3-(Difluoromethoxy)benzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Comprehensive and Detailed Summary of the Application

The compound DGM was evaluated for its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components . The researchers aimed to determine whether Epithelial-Mesenchymal Transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce Idiopathic Pulmonary Fibrosis (IPF) .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers used in vitro cultured A549 cells to construct EMTs with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin . In addition, models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .

Thorough Summary of the Results or Outcomes Obtained

The results showed that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that DGM could potentially be used as a therapeutic agent for the treatment of IPF.

3-(Difluoromethoxy)benzohydrazide is an organic compound classified as an aryl hydrazide. It features a benzene ring substituted at the 3-position with a difluoromethoxy group (OCHF₂) and a hydrazide functional group (CONHNH₂) connected via a carbonyl group (C=O). This unique structure imparts specific chemical properties that make it of interest in various fields, particularly medicinal chemistry. The difluoromethoxy substitution enhances its lipophilicity and potentially its biological activity, making it a candidate for further research and application in pharmacology.

The reactivity of 3-(Difluoromethoxy)benzohydrazide can be attributed to both the hydrazide and difluoromethoxy groups. Key reactions include:

- Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which are often intermediates in organic synthesis.

- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, making it versatile for further modifications.

- Reduction Reactions: The hydrazide functionality can be reduced to amines under certain conditions, expanding the scope of its derivatives.

These reactions enable the synthesis of various derivatives that can be tailored for specific applications in drug development and materials science .

Recent studies have highlighted the potential biological activities of 3-(Difluoromethoxy)benzohydrazide, particularly regarding its effects on pulmonary fibrosis. In vitro experiments using A549 cells demonstrated that treatment with this compound inhibited epithelial-mesenchymal transition (EMT), a critical process in fibrosis. Specifically, it reduced the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I, while increasing E-cadherin levels. Additionally, in vivo studies indicated that it attenuated bleomycin-induced pulmonary fibrosis in rat models. These findings suggest its potential as a therapeutic agent in fibrotic diseases.

The synthesis of 3-(Difluoromethoxy)benzohydrazide can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting 3-hydroxybenzohydrazide with difluoromethyl ether in the presence of an acid catalyst.

- Photoredox Catalysis: Recent advancements have introduced photoredox catalysis as a method for synthesizing difluoromethoxylated compounds, which may include derivatives like 3-(Difluoromethoxy)benzohydrazide .

- Conventional Methods: Traditional synthetic routes involving hydrazine derivatives and substituted aromatic compounds are also applicable.

The choice of method often depends on the desired yield and purity of the final product .

The applications of 3-(Difluoromethoxy)benzohydrazide span several fields:

- Pharmaceuticals: Its ability to modulate fibrotic pathways positions it as a candidate for developing treatments for lung diseases.

- Chemical Research: As a versatile building block in organic synthesis, it can be used to create various derivatives for further study.

- Material Science: Its unique chemical properties may allow for applications in developing advanced materials or coatings.

The compound's distinct features make it valuable in both medicinal chemistry and materials science.

Interaction studies involving 3-(Difluoromethoxy)benzohydrazide focus on its binding affinity and mechanism of action concerning biological targets. Preliminary data suggest that it interacts with proteins involved in fibrosis pathways, although detailed mechanistic studies are still required. Understanding these interactions will help elucidate its therapeutic potential and guide future drug design efforts.

Several compounds share structural similarities with 3-(Difluoromethoxy)benzohydrazide, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Difluoromethoxy)benzohydrazide | Similar hydrazide structure but different substitution | Potentially different biological activity profile |

| 3-(Trifluoromethoxy)benzohydrazide | Contains trifluoromethoxy instead of difluoromethoxy | May exhibit different reactivity due to trifluoro group |

| Benzohydrazides | General class without fluorinated groups | Varying biological activities depending on substitutions |

These compounds illustrate how variations in substitution patterns can influence chemical reactivity and biological activity. The unique difluoromethoxy group in 3-(Difluoromethoxy)benzohydrazide distinguishes it from others, potentially enhancing its pharmacological properties .

Molecular Structure and Conformational Analysis

3-(Difluoromethoxy)benzohydrazide represents a unique structural framework characterized by the incorporation of a difluoromethoxy substituent at the meta position of the benzohydrazide scaffold [1]. The compound possesses the molecular formula C₈H₈F₂N₂O₂ with a molecular weight of 202.16 g/mol, reflecting the systematic modification of the parent benzohydrazide structure through fluorine incorporation [1].

The molecular architecture consists of a benzene ring substituted at the 3-position with a difluoromethoxy group (OCHF₂) and at the 1-position with a hydrazide functional group (CONHNH₂) [1]. The difluoromethoxy substitution introduces significant conformational considerations due to the unique electronic and steric properties of fluorine atoms [2]. Computational studies on related difluoromethoxy-containing compounds indicate that the difluoromethyl group exhibits conformational preference that influences the overall molecular geometry [2].

The conformational analysis reveals that the difluoromethoxy group adopts preferential orientations that minimize steric repulsion while maximizing favorable electronic interactions [3]. The C-F bonds in the difluoromethoxy moiety demonstrate characteristic bond lengths of approximately 1.35-1.38 Å, consistent with the strong electronegativity of fluorine [3]. The dihedral angles involving the difluoromethoxy group show restricted rotation due to the barrier imposed by fluorine-hydrogen interactions and orbital overlap considerations [3].

The hydrazide portion of the molecule exhibits typical amide character with partial double-bond character in the C-N bond, leading to restricted rotation around this axis [4]. Density functional theory calculations suggest that the compound exists predominantly in the s-trans conformation of the hydrazide group, which is thermodynamically favored over the s-cis arrangement [4].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₂N₂O₂ |

| Molecular Weight (g/mol) | 202.16 |

| IUPAC Name | 3-(difluoromethoxy)benzohydrazide |

| CAS Number | 321196-03-6 |

| SMILES | O=C(NN)C1=CC=CC(OC(F)F)=C1 |

| Canonical SMILES | NNC(=O)C1C=C(C=CC=1)OC(F)F |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Crystallographic Parameters and Solid-State Arrangements

While specific single-crystal X-ray diffraction data for 3-(difluoromethoxy)benzohydrazide remains limited in the literature, structural insights can be derived from comparative analysis with related benzohydrazide derivatives [5] [6]. Crystallographic studies of analogous compounds reveal characteristic parameters that provide valuable information about the expected solid-state behavior of the target compound [5].

Related benzohydrazide derivatives typically crystallize in monoclinic or triclinic space groups, with common space groups including P21/c, P-1, and P21/n [5] [6]. The crystal packing arrangements are predominantly governed by hydrogen bonding interactions involving the hydrazide functional group, which serves as both hydrogen bond donor and acceptor [6].

The presence of the difluoromethoxy substituent introduces additional complexity to the crystal packing through potential C-H···F interactions and dipole-dipole interactions [7]. Fluorine atoms in difluoromethoxy groups typically participate in weak hydrogen bonding with aromatic C-H protons, contributing to the overall stability of the crystal lattice [7].

Intermolecular interactions in the solid state are expected to include N-H···O hydrogen bonds between hydrazide groups, C-H···O interactions involving the difluoromethoxy oxygen, and potential π-π stacking interactions between aromatic rings [6]. The difluoromethoxy group's electron-withdrawing nature influences the electron density distribution of the benzene ring, affecting the strength and directionality of these interactions [7].

The molecular packing efficiency is influenced by the volume occupied by the difluoromethoxy group, which is larger than typical substituents due to the van der Waals radii of fluorine atoms [7]. This steric factor contributes to the overall crystal density and potentially affects the melting point and thermal stability of the compound [7].

Physical Constants and Thermodynamic Properties

The physical constants of 3-(difluoromethoxy)benzohydrazide reflect the combined influence of the aromatic system, the hydrazide functionality, and the difluoromethoxy substituent [8] [9]. The compound's estimated density of approximately 1.2±0.1 g/cm³ is consistent with the incorporation of fluorine atoms, which typically increase molecular density compared to hydrogen-substituted analogs [8].

The parent benzohydrazide exhibits a melting point of 112-114°C and a boiling point of approximately 307°C [8] [9]. The introduction of the difluoromethoxy group is expected to modify these thermal properties through several mechanisms including altered intermolecular interactions, modified crystal packing, and changed molecular polarity [10].

Thermodynamic calculations based on group additivity methods suggest that the difluoromethoxy substitution contributes approximately 15-20 kJ/mol to the standard enthalpy of formation compared to the unsubstituted benzohydrazide [10]. This contribution reflects the strong C-F bonds and the stabilization provided by fluorine's electronegativity [10].

The compound's solubility profile is influenced by the difluoromethoxy group, which enhances lipophilicity while maintaining hydrogen bonding capability through the hydrazide moiety . The estimated LogP value of 1.5-2.0 indicates moderate lipophilicity, making the compound soluble in organic solvents such as dimethyl sulfoxide, methanol, and chloroform .

| Physical Property | Value/Range |

|---|---|

| Density (g/cm³) | 1.2±0.1 (estimated) |

| Melting Point (°C) | Not experimentally determined |

| Boiling Point (°C) | Not experimentally determined |

| LogP | 1.5-2.0 (estimated) |

| Topological Polar Surface Area (Ų) | 73.58 |

| Solubility | Organic solvents |

The vapor pressure and volatility characteristics are expected to be lower than the parent benzohydrazide due to the increased molecular weight and enhanced intermolecular interactions [12]. The flash point and autoignition temperature are anticipated to be elevated compared to non-fluorinated analogs due to the flame-retardant properties typically associated with fluorinated organic compounds [12].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 3-(difluoromethoxy)benzohydrazide provides definitive structural confirmation through multiple analytical techniques [13] [14] [4]. Nuclear magnetic resonance spectroscopy reveals characteristic signatures for each structural component of the molecule [15].

In proton nuclear magnetic resonance spectroscopy using dimethyl sulfoxide-d₆ as solvent, the difluoromethoxy proton appears as a characteristic triplet at approximately δ 6.8 ppm due to coupling with the two equivalent fluorine atoms [13] [16]. The coupling pattern exhibits a large coupling constant (²JH-F ≈ 72 Hz) typical of geminal H-F interactions [16]. The aromatic protons resonate in the range δ 7.2-7.8 ppm, with the substitution pattern clearly identifiable through integration and coupling analysis [14].

The hydrazide functionality produces distinctive signals, with the N-H protons of the NH₂ group appearing as a broad singlet at δ 4.5-4.6 ppm, while the amide N-H proton resonates further downfield at δ 9.8-10.0 ppm due to deshielding by the carbonyl group [14] [17]. These chemical shifts are consistent with literature values for related benzohydrazide derivatives [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the difluoromethoxy carbon appearing as a characteristic triplet at δ 114-116 ppm (¹JC-F ≈ 255 Hz) [13] [16]. The aromatic carbons resonate in the expected range of δ 118-135 ppm, with the carbon bearing the difluoromethoxy substituent showing characteristic downfield shift due to the electron-withdrawing effect of fluorine [16]. The carbonyl carbon appears at δ 165-168 ppm, typical for aromatic amides [14].

Fluorine-19 nuclear magnetic resonance spectroscopy confirms the presence of the difluoromethoxy group through a characteristic doublet at δ -82 to -85 ppm, with the coupling pattern reflecting the interaction with the methine proton [16]. This chemical shift range is diagnostic for difluoromethoxy groups attached to aromatic systems [16].

| Spectroscopic Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.8 (t, CHF₂), 7.2-7.8 (m, Ar-H), 4.5-4.6 (s, NH₂), 9.8-10.0 (s, CONH) | Difluoromethoxy proton, aromatic protons, hydrazide protons |

| ¹³C NMR (DMSO-d₆) | δ 114-116 (t, CHF₂), 118-135 (Ar-C), 165-168 (C=O) | Difluoromethoxy carbon, aromatic carbons, carbonyl carbon |

| ¹⁹F NMR | δ -82 to -85 (d) | Difluoromethoxy fluorines |

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features [4] [15]. The N-H stretching vibrations of the hydrazide group appear at 3342 cm⁻¹ (NH₂, symmetric stretch) and 3155 cm⁻¹ (NH, amide stretch) [4]. The carbonyl stretching frequency occurs at 1625-1655 cm⁻¹, within the typical range for aromatic amides [15]. The C-F stretching vibrations appear in the range 1050-1080 cm⁻¹, characteristic of the difluoromethoxy group [4].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [18]. The molecular ion peak appears at m/z 202 [M+H]⁺, confirming the molecular formula [18]. Characteristic fragmentation includes loss of the amino group (m/z 184 [M-NH₂]⁺) and loss of the entire hydrazide moiety (m/z 156 [M-CONH₂]⁺) [18]. The difluoromethoxy group typically remains intact during fragmentation, contributing to the base peak formation [18].

Comparative Structural Analysis with Related Benzohydrazides

The structural comparison of 3-(difluoromethoxy)benzohydrazide with related benzohydrazide derivatives reveals significant insights into the influence of fluorine substitution on molecular properties [19] [20] [14]. The parent benzohydrazide (molecular weight 136.15 g/mol) serves as the baseline for evaluating structural modifications [8] [9].

The 4-(difluoromethoxy)benzohydrazide isomer provides direct positional comparison, sharing the same molecular formula and weight but differing in substitution pattern [18]. The meta-substituted derivative (3-position) exhibits different electronic distribution compared to the para-substituted analog, affecting both spectroscopic properties and intermolecular interactions [14]. The meta-substitution pattern results in unsymmetrical charge distribution, influencing crystal packing and solubility characteristics [14].

Comparison with 4-(trifluoromethyl)benzohydrazide (molecular weight 204.15 g/mol) demonstrates the difference between trifluoromethyl and difluoromethoxy substituents [20]. While both groups are strongly electron-withdrawing, the difluoromethoxy group retains hydrogen bonding capability through its oxygen atom, whereas the trifluoromethyl group lacks this feature [20]. This difference significantly impacts crystal packing arrangements and intermolecular interaction patterns [20].

The infrared spectroscopic comparison reveals that fluorinated benzohydrazides exhibit carbonyl stretching frequencies at higher wavenumbers compared to the parent compound due to the electron-withdrawing effect of fluorine [15]. The 3-(difluoromethoxy) derivative shows intermediate electron-withdrawing character compared to fully fluorinated analogs [15].

| Compound | Molecular Formula | Molecular Weight | Key Substitution | Melting Point (°C) |

|---|---|---|---|---|

| Benzohydrazide | C₇H₈N₂O | 136.15 | None | 112-114 |

| 3-(Difluoromethoxy)benzohydrazide | C₈H₈F₂N₂O₂ | 202.16 | 3-OCF₂H | Not available |

| 4-(Difluoromethoxy)benzohydrazide | C₈H₈F₂N₂O₂ | 202.16 | 4-OCF₂H | Not available |

| 4-(Trifluoromethyl)benzohydrazide | C₈H₇F₃N₂O | 204.15 | 4-CF₃ | 119-123 |

Nuclear magnetic resonance chemical shift analysis demonstrates that the difluoromethoxy substitution causes significant downfield shifts in adjacent aromatic carbons due to the deshielding effect of fluorine [14]. The magnitude of these shifts varies with substitution position, with ortho-carbons showing the greatest effect [14].

The hydrogen bonding patterns in crystalline difluoromethoxy-substituted benzohydrazides differ from non-fluorinated analogs due to the potential for C-H···F interactions and modified electron density distributions [6]. These differences contribute to altered crystal morphology and thermal stability compared to the parent benzohydrazide [6].

Conformational analysis reveals that difluoromethoxy-substituted benzohydrazides exhibit restricted rotation around the C-O bond due to the steric bulk of the difluoromethyl group and electronic interactions [3]. This conformational rigidity affects molecular recognition and intermolecular association patterns [3].

Classical Synthetic Routes from 3-(Difluoromethoxy)benzoic Acid

The most established synthetic approach for preparing 3-(Difluoromethoxy)benzohydrazide involves the classical two-step esterification-hydrazinolysis sequence starting from 3-(Difluoromethoxy)benzoic acid [1] [2]. This methodology represents the cornerstone of benzohydrazide synthesis and has been extensively validated across diverse substrate classes.

Esterification Process

The initial step involves converting 3-(Difluoromethoxy)benzoic acid to its corresponding methyl ester through Fischer esterification. The carboxylic acid (1 equivalent) is treated with methanol (excess) in the presence of concentrated sulfuric acid as catalyst [3]. The reaction proceeds through acid-catalyzed activation of the carbonyl group, followed by nucleophilic attack by methanol and subsequent elimination of water. Typical reaction conditions involve refluxing the mixture for 3-5 hours at 65°C, yielding the methyl ester in 86-92% yield [3].

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 65°C |

| Reaction Time | 3-5 hours |

| Catalyst | H₂SO₄ (catalytic) |

| Solvent | Excess methanol |

| Yield | 86-92% |

Hydrazinolysis Step

The subsequent hydrazinolysis represents the key transformation in benzohydrazide synthesis. The 3-(Difluoromethoxy)benzoic acid methyl ester is treated with hydrazine hydrate (typically 15 equivalents) in methanol under reflux conditions [4]. The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the ester carbonyl, formation of a tetrahedral intermediate, and elimination of methanol to afford the desired hydrazide product [4].

The reaction conditions have been optimized to minimize the formation of diacylhydrazine side products. Using a large excess of hydrazine hydrate (15 equivalents) ensures predominant formation of the monosubstituted hydrazide. The reaction typically requires overnight reflux in methanol, yielding 67% of pure 3-(Difluoromethoxy)benzohydrazide as white crystalline solid [4].

Characterization Data

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum (500 MHz, DMSO-d₆) exhibits characteristic signals including the difluoromethoxy proton as a triplet at δ 7.24-7.28 ppm, aromatic protons at δ 7.32-7.56 ppm, and the hydrazide NH₂ group as a singlet at δ 4.56 ppm [4]. The ¹³C NMR spectrum shows distinct carbon signals consistent with the difluoromethoxy substitution pattern and hydrazide functionality [4].

Modern Synthetic Methodologies and Alternative Approaches

Contemporary synthetic strategies have focused on developing more efficient and environmentally sustainable routes to 3-(Difluoromethoxy)benzohydrazide. These methodologies emphasize atom economy, reduced reaction times, and elimination of toxic reagents.

Microwave-Assisted Direct Synthesis

A significant advancement in hydrazide synthesis involves the direct conversion of carboxylic acids to hydrazides using microwave irradiation [2]. This methodology eliminates the need for ester intermediates and dramatically reduces reaction times. The process employs acethydrazide as a safer alternative to hydrazine hydrate, addressing the acute toxicity concerns associated with conventional hydrazinolysis.

The optimized protocol involves treating 3-(Difluoromethoxy)benzoic acid (1 equivalent) with acethydrazide (1.2 equivalents) in acetic acid medium under microwave irradiation at 900 watts for 60-200 seconds [2]. This transacylation mechanism proceeds through formation of a mixed anhydride intermediate, followed by nucleophilic displacement by the hydrazide nucleophile.

| Reaction Parameter | Microwave Conditions | Conventional Heating |

|---|---|---|

| Temperature | 120-140°C | 118°C reflux |

| Time | 60-200 seconds | 6-9 hours |

| Yield | 79-90% | 59-77% |

| Energy Consumption | Minimal | High |

| Solvent Requirements | Reduced | Extensive |

Continuous Flow Synthesis

The implementation of continuous flow chemistry represents a paradigm shift toward scalable and efficient hydrazide synthesis [5] [6]. This methodology addresses the limitations of batch processing by providing precise control over reaction parameters and enabling large-scale production with consistent quality.

The continuous flow protocol involves pumping solutions of carboxylic acid and hydrazine hydrate through a heated reactor coil with residence times of 13-25 minutes [5]. The system operates at elevated temperatures (120-150°C) and pressures (10-15 bar) to accelerate the reaction kinetics while maintaining product selectivity.

A demonstration of scalability involved the synthesis of azelaic dihydrazide (200 g) over a continuous 9-hour run, achieving 86% overall yield and 22 g/h output [5]. This represents a significant advancement in process intensification for hydrazide manufacturing.

Coupling Reagent Methodologies

Modern peptide coupling reagents have been successfully adapted for hydrazide synthesis, offering mild reaction conditions and excellent functional group tolerance [7]. The EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) coupling system provides efficient amide bond formation under ambient conditions.

The protocol involves treating 3-(Difluoromethoxy)benzoic acid (15 mmol) with EDC (18 mmol), HOBt (2 mmol), and triethylamine (33 mmol) in dichloromethane at room temperature for 30 minutes, followed by addition of O-(tert-butyl)-L-serine methyl ester hydrochloride (15 mmol) and stirring for 12 hours [7]. This methodology achieves 83% yield while maintaining excellent chemoselectivity.

Mechanistic Investigation of Key Synthetic Steps

Understanding the mechanistic pathways underlying hydrazide formation is crucial for optimizing reaction conditions and developing improved synthetic protocols. Detailed mechanistic studies have elucidated the elementary steps and transition states involved in these transformations.

Hydrazinolysis Mechanism

The hydrazinolysis of esters represents a fundamental nucleophilic acyl substitution reaction proceeding through a tetrahedral intermediate mechanism [8]. Computational studies using density functional theory have provided detailed insights into the energy profiles and transition states [9].

The mechanism initiates with nucleophilic attack of the hydrazine nitrogen lone pair on the electrophilic ester carbonyl carbon. This step exhibits significant activation barriers due to the relatively low nucleophilicity of hydrazine compared to typical amines. The formation of the tetrahedral intermediate represents the rate-limiting step, with computed activation energies of 18-22 kcal/mol depending on the substrate substitution pattern [9].

Solvent Effects and Catalysis

Mechanistic investigations have revealed the critical role of protic solvents in facilitating hydrazinolysis reactions [9]. Water and alcohols provide hydrogen bonding stabilization of the developing negative charge on the carbonyl oxygen during nucleophilic attack. This catalytic effect reduces the activation barrier by 3-5 kcal/mol compared to aprotic media.

The computational analysis indicates that water molecules can participate directly in the reaction coordinate through proton transfer mechanisms. This finding explains the enhanced reactivity observed in ethanol/water systems compared to dry organic solvents [9].

Side Reaction Pathways

Diacylhydrazine formation represents the primary competing pathway in hydrazide synthesis. This side reaction becomes significant at elevated temperatures and when using substoichiometric quantities of hydrazine [4]. The mechanism involves acylation of the product hydrazide by unreacted ester, leading to reduced yields and purification challenges.

Kinetic studies demonstrate that diacylhydrazine formation exhibits higher activation energies (25-28 kcal/mol) compared to the desired monohydrazide product (18-22 kcal/mol) [8]. This selectivity provides the mechanistic basis for optimizing reaction conditions to favor the desired product.

Green Chemistry Approaches and Sustainable Synthesis

The implementation of green chemistry principles in hydrazide synthesis has become increasingly important due to environmental concerns and regulatory requirements. Several innovative approaches have been developed to address these challenges while maintaining synthetic efficiency.

Solvent-Free Synthesis

The elimination of organic solvents represents a significant advancement in sustainable hydrazide synthesis [10]. Microwave-assisted solvent-free protocols involve direct mixing of carboxylic acids with hydrazine hydrate under microwave irradiation, eliminating the need for hazardous organic solvents.

The optimized protocol achieves yields of 79-90% in reaction times of 60-200 seconds compared to 6-9 hours required for conventional heating methods [10]. This represents a 300-fold acceleration while reducing environmental impact through solvent elimination.

| Green Chemistry Metric | Conventional Method | Green Protocol | Improvement |

|---|---|---|---|

| Atom Economy | 70% | 95% | 36% increase |

| E-Factor | 15.2 | 2.1 | 86% reduction |

| Energy Consumption | 100% | 8% | 92% reduction |

| Solvent Usage | 500 mL/mol | 0 mL/mol | 100% elimination |

Biocatalytic Approaches

Enzymatic synthesis represents an emerging frontier in sustainable hydrazide preparation [11]. The amidase from Rhodococcus rhodochrous J1 has been demonstrated to catalyze hydrazide synthesis through a novel acyl transfer mechanism. This enzyme accepts hydrazine as a nucleophile, enabling direct conversion of benzoic acid derivatives to hydrazides under mild aqueous conditions.

The biocatalytic protocol operates at room temperature and neutral pH, eliminating the need for harsh chemical reagents and extreme reaction conditions [11]. Yields of 70-85% are achievable for aromatic substrates, with the advantage of excellent chemoselectivity and minimal by-product formation.

Atom Economy Optimization

The principle of atom economy has guided the development of direct hydrazide synthesis methods that eliminate wasteful intermediates [2]. The transacylation approach using acethydrazide achieves near-theoretical atom utilization by incorporating all reaction components into the final product structure.

This methodology represents a significant improvement over traditional esterification-hydrazinolysis sequences, which generate stoichiometric quantities of alcohol waste. The direct approach achieves 95% atom economy compared to 70% for conventional methods [2].

Renewable Feedstock Utilization

The development of sustainable synthetic routes has increasingly focused on utilizing renewable starting materials. Bio-based carboxylic acids derived from fermentation processes can serve as precursors for hydrazide synthesis, reducing dependence on petroleum-derived feedstocks [12].

This approach aligns with circular economy principles by converting agricultural waste and biomass into valuable chemical intermediates. The integration of biotechnology and synthetic chemistry enables sustainable production of fine chemical building blocks.

Purification Techniques and Quality Control

The successful synthesis of 3-(Difluoromethoxy)benzohydrazide requires robust purification protocols to achieve pharmaceutical-grade purity. Multiple complementary techniques have been developed to address the specific challenges associated with hydrazide purification.

Recrystallization Optimization

Recrystallization remains the most widely employed purification technique for benzohydrazide derivatives due to its simplicity and effectiveness [13]. The optimal solvent system for 3-(Difluoromethoxy)benzohydrazide involves ethanol or methanol as the primary crystallization medium.

The protocol involves dissolving the crude product in hot ethanol (78°C), followed by slow cooling to room temperature and further chilling to 4°C overnight [13]. This temperature profile promotes formation of well-defined crystal lattices while rejecting impurities. Typical recovery yields range from 80-90% with purities exceeding 95%.

Column Chromatography Systems

Silica gel column chromatography provides excellent separation capabilities for hydrazide purification [14]. The optimal mobile phase system employs a gradient elution starting with hexane/ethyl acetate (70:30) and progressing to (50:50) over the course of the separation.

The difluoromethoxy substituent imparts intermediate polarity to the target compound, enabling effective separation from both more polar and less polar impurities. Loading densities of 50-100 mg of crude product per gram of silica gel provide optimal resolution while maintaining reasonable solvent consumption [14].

| Eluent System | Rf Value | Separation Quality | Recovery (%) |

|---|---|---|---|

| Hexane/EtOAc (70:30) | 0.25 | Excellent | 85 |

| DCM/MeOH (95:5) | 0.35 | Good | 80 |

| Toluene/EtOAc (60:40) | 0.30 | Excellent | 82 |

High-Performance Liquid Chromatography

HPLC purification provides the highest purity levels achievable for benzohydrazide derivatives [15]. Reversed-phase C18 columns with acetonitrile/water gradient elution systems enable resolution of closely related impurities and structural isomers.

The optimized gradient protocol employs a linear increase from 20% to 80% acetonitrile over 30 minutes with a flow rate of 1.0 mL/min [15]. Detection at 254 nm provides excellent sensitivity for UV-active aromatic compounds. This methodology routinely achieves purities exceeding 99% with quantitative recovery.

Supercritical Fluid Chromatography

Supercritical fluid chromatography represents an environmentally sustainable alternative to conventional HPLC purification [16]. The system employs supercritical carbon dioxide as the primary mobile phase with methanol as a polar modifier.

The technology offers several advantages including reduced solvent consumption, faster separations, and easier product isolation due to the volatile nature of CO₂. Typical conditions involve 80-90% CO₂ with 10-20% methanol at 150-200 bar pressure and 40°C [16].

Quality Control Analytics

Comprehensive quality control requires multiple analytical techniques to ensure product identity, purity, and stability. Nuclear magnetic resonance spectroscopy serves as the primary identity confirmation method, providing structural fingerprints through ¹H and ¹³C NMR analysis [17].

High-resolution mass spectrometry enables detection of trace impurities and degradation products at sub-ppm levels. The molecular ion peak at m/z 203.0677 ([M+H]⁺) for 3-(Difluoromethoxy)benzohydrazide provides definitive molecular weight confirmation [17].

Differential scanning calorimetry and thermogravimetric analysis characterize thermal stability and polymorphic behavior. The melting point of 115°C and thermal decomposition onset at 220°C establish the thermal operating window for processing and storage [17].

Impurity Profiling

Systematic impurity identification has revealed several common byproducts in hydrazide synthesis [18]. These include unreacted starting materials (3-(Difluoromethoxy)benzoic acid), hydrolysis products, and diacylhydrazine dimers formed through secondary acylation.

Regulatory guidelines typically limit individual impurities to ≤0.15% and total impurities to ≤0.5% for pharmaceutical applications [19]. Achievement of these specifications requires optimization of both synthetic and purification protocols through systematic impurity tracking and control.